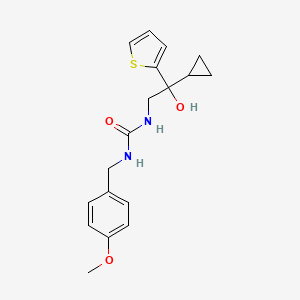
1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a thiophene ring, and a methoxybenzyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Thiophene Ring Introduction: The thiophene ring is incorporated via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Hydroxyethyl Group Addition: The hydroxyethyl group is added through a nucleophilic substitution reaction, often using epoxides or halohydrins.
Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or carbamate under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols and amines.
Substitution: Formation of substituted aromatic compounds with varied functional groups.
科学研究应用
1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
- 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea
- 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)thiourea
- 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)carbamate
Comparison: Compared to these similar compounds, 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-15-8-4-13(5-9-15)11-19-17(21)20-12-18(22,14-6-7-14)16-3-2-10-24-16/h2-5,8-10,14,22H,6-7,11-12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCIQTDPZBZXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,6,7,8-tetramethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2617082.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B2617084.png)
![N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide](/img/structure/B2617085.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2617087.png)
![3-{3-[(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2617090.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2617093.png)
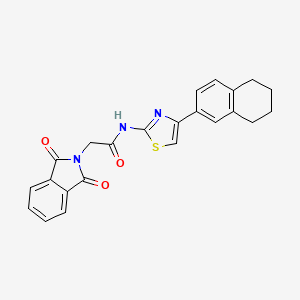
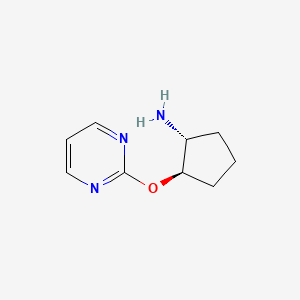
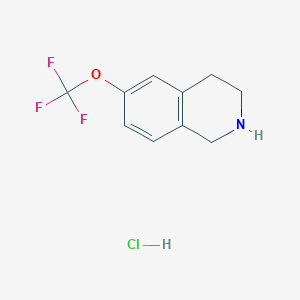
![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)
![2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2617103.png)
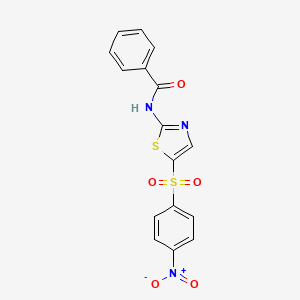
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2617105.png)
